molecular formula C12H14O5 B184513 4-(4-Formyl-2-methoxyphenoxy)butanoic acid CAS No. 174358-69-1

4-(4-Formyl-2-methoxyphenoxy)butanoic acid

Cat. No.: B184513
CAS No.: 174358-69-1
M. Wt: 238.24 g/mol
InChI Key: WKFFJPNYTCCXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Formyl-2-methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of a formyl group, a methoxy group, and a phenoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Formyl-2-methoxyphenoxy)butanoic acid can be synthesized through a multi-step process. One common method involves the reaction of p-hydroxybenzaldehyde with bromobutanone under alkaline conditions to form the boric acid ester of p-hydroxybenzaldehyde. This intermediate is then reacted with bromobutanol to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-2-methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or nucleophiles.

Major Products Formed

    Oxidation: 4-(4-Carboxy-2-methoxyphenoxy)butanoic acid.

    Reduction: 4-(4-Hydroxymethyl-2-methoxyphenoxy)butanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Formyl-2-methoxyphenoxy)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Formyl-2-methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an adenosine A2A receptor antagonist, influencing various physiological processes. The formyl group and methoxy group play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Formyl-2-methoxyphenoxy)butanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a precursor in organic synthesis highlight its versatility and importance in scientific research.

Biological Activity

4-(4-Formyl-2-methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C₁₂H₁₄O₅ and a molecular weight of approximately 238.24 g/mol. This compound features a formyl group , a methoxy group , and a phenoxy group attached to a butanoic acid backbone, which contributes to its unique structural properties and potential biological activities. Recent studies suggest that it may play a significant role in drug development, particularly as a precursor for adenosine A2A receptor antagonists, which have therapeutic implications in various neurological disorders.

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps often include the formation of the methoxyphenol structure followed by the introduction of the butanoic acid moiety. Careful control of reaction conditions such as temperature and pH is critical to achieving high yield and purity in industrial settings.

The biological activity of this compound is largely attributed to its interactions with various biological targets, particularly adenosine receptors. These receptors are implicated in numerous physiological processes, including inflammation, neuroprotection, and cardiovascular function. The compound's ability to modulate these pathways suggests potential applications in treating conditions such as Parkinson's disease and other neurodegenerative disorders .

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

  • Adenosine Receptor Interaction : The compound has been studied for its ability to act as an antagonist at the A2A adenosine receptor, which is involved in regulating neurotransmitter release and has implications in neuroprotection.
  • Antioxidant Properties : Preliminary studies suggest that compounds structurally similar to this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress .
  • Anti-inflammatory Effects : There is evidence indicating that derivatives of this compound can exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of related compounds on C57BL/6 mice subjected to neurotoxic agents. Results indicated that treatment with derivatives similar to this compound led to reduced neuronal damage and improved behavioral outcomes .
  • Antioxidant Activity : Research involving cell cultures demonstrated that compounds with similar structures exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels and improving cell viability under oxidative stress conditions .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey Differences
4-(4-Formyl-3-methoxyphenoxy)butanoic acidDifferent position of the methoxy group
4-(4-Methoxyphenyl)butyric acidLacks the formyl group, affecting reactivity
Methyl 4-(4-formyl-2-methoxyphenoxy)butanoateMethyl ester derivative, altering solubility
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoateEthyl ester derivative, differing chemical properties

The structural arrangement of functional groups in this compound allows for distinct reactivity patterns compared to its analogs, enhancing its potential therapeutic applications.

Properties

IUPAC Name

4-(4-formyl-2-methoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-11-7-9(8-13)4-5-10(11)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFFJPNYTCCXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364912
Record name 4-(4-formyl-2-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174358-69-1
Record name 4-(4-formyl-2-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Formyl-2-methoxyphenoxy)butanoic acid, ethyl ester (240 mg, 0.90 mmol) is dissolved in 3 mL of methanol/water (3:2) and treated with 435 mg (3.15 mmol) of potassium carbonate according to the procedure described for Example 4 to give 125 mg (58%) of 4-(4-formyl-2-methoxyphenoxy)butanoic acid as a white powder: m.p. 143°-148°; the 1H NMR (300 MHz, CDCl3) is consistent with the desired product; IR (KBr) 3575, 3500, 1720, 1700, 1680, 1600, 1585 cm-1 ; MS (CI (low res)) m/e 239 (M+H), 221, 207, 153.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
435 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Formyl-2-methoxyphenoxy)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Formyl-2-methoxyphenoxy)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Formyl-2-methoxyphenoxy)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Formyl-2-methoxyphenoxy)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Formyl-2-methoxyphenoxy)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Formyl-2-methoxyphenoxy)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.